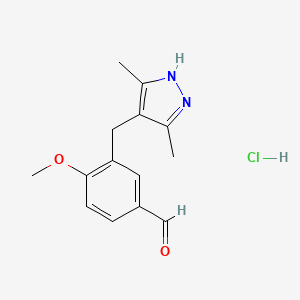

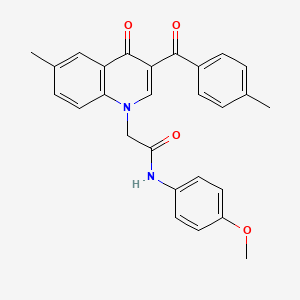

3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone” have been synthesized via chlorination of “(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, which was prepared by acylation of "1,3-dimethyl-5-pyrazolone" .Applications De Recherche Scientifique

Corrosion Inhibition

A study by Emregül and Hayvalı (2006) demonstrated that a Schiff base compound derived from phenazone and vanillin significantly retards the corrosion rate of steel in 2 M HCl solution, highlighting its potential as a corrosion inhibitor. This compound was more effective than its precursors, with efficiency increasing with inhibitor concentration but decreasing with temperature rise. The study calculated activation energies and thermodynamic parameters, suggesting its practical utility in protecting steel surfaces in acidic environments Emregül & Hayvalı, 2006.

Antimicrobial and Anticancer Evaluation

Sigroha et al. (2012) synthesized a series of compounds related to the query chemical and evaluated them for antimicrobial and anticancer potentials. Compounds with specific substituents showed promising activity against microbial pathogens and cancer cells. Quantitative structure-activity relationship (QSAR) studies highlighted the importance of molecular connectivity indices in antifungal activity, although these models were not statistically significant for anticancer activity. This suggests the compound's scaffold may be useful in designing drugs with antimicrobial and anticancer activities Sigroha et al., 2012.

Sensing and Imaging Applications

Alam et al. (2017) developed a sensor based on a similar compound for the highly sensitive and selective recognition of trivalent metal ions (Al3+, Fe3+, and Cr3+) with potential applications in live cell imaging and the construction of advanced molecular logic devices. The sensor displayed significant fluorescence intensity enhancement upon metal binding, indicating its suitability for bio-imaging applications and as a component in molecular devices Alam et al., 2017.

Synthesis and Characterization of Novel Compounds

Research by Kumar et al. (2017) on synthesizing novel isoxazoline incorporated pyrrole derivatives, including a process involving a similar compound, demonstrated the potential of these derivatives in antimicrobial activities. The study's findings contribute to the development of new pharmaceutical agents with potential applications in treating microbial infections Kumar et al., 2017.

Organized Assemblies and Metal-Organic Frameworks

Zheng et al. (2013) investigated the reactions of a compound analogous to the query chemical, leading to the formation of organized assemblies with potential applications in the design of new materials and sensors. These assemblies demonstrate the structural versatility and functional potential of pyrazole-based compounds in materials science Zheng et al., 2013.

Propriétés

IUPAC Name |

3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-9-13(10(2)16-15-9)7-12-6-11(8-17)4-5-14(12)18-3;/h4-6,8H,7H2,1-3H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVNHODDZIUFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC2=C(C=CC(=C2)C=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-4-methoxy-benzaldehyde hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(cyanomethyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2664974.png)

![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2664978.png)

![1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2664985.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2664991.png)

![3-Benzyl-6-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664993.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)